![molecular formula C44H51N4O8P B15248890 5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite CAS No. 84416-83-1](/img/structure/B15248890.png)
5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite
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Overview
Description
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound primarily used in the synthesis of oligonucleotides. This compound is a derivative of deoxycytidine, modified to include protective groups that facilitate its incorporation into DNA sequences during automated synthesis processes. The protective groups, such as the dimethoxytrityl (DMT) and benzoyl (Bz) groups, prevent unwanted reactions at specific sites of the molecule, ensuring the accuracy and efficiency of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves several steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxycytidine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine, to form the 5’-dimethoxytrityl derivative.
Protection of the N4-Amino Group: The N4-amino group is protected by reacting the intermediate with benzoyl chloride (Bz-Cl) in the presence of a base, such as triethylamine, to form the N4-benzoyl derivative.
Phosphitylation: The 3’-hydroxyl group is then phosphitylated using methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base, such as diisopropylethylamine, to form the final phosphoramidite compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Deprotection: The protective groups (DMT and Bz) can be removed under acidic conditions (e.g., trichloroacetic acid for DMT) and basic conditions (e.g., ammonia for Bz), respectively.
Coupling Reactions: The phosphoramidite group reacts with the 5’-hydroxyl group of another nucleotide in the presence of an activator, such as tetrazole, to form a phosphite triester linkage.
Oxidation: The phosphite triester linkage is oxidized to a phosphate triester using an oxidizing agent, such as iodine in water or tert-butyl hydroperoxide
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (DMT removal), ammonia (Bz removal)
Coupling: Tetrazole or other activators
Oxidation: Iodine in water, tert-butyl hydroperoxide
Major Products Formed
Deprotection: Deprotected deoxycytidine derivatives
Coupling: Phosphite triester intermediates
Oxidation: Phosphate triester products
Scientific Research Applications
5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound with a molecular weight of 794.9 g/mol . It is also known by other names, such as this compound, and has the PubChem CID 14768602 .
Chemical Properties and Structure
The IUPAC name for the compound is N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide . Its molecular formula is C44H51N4O8P . The InChI code is InChI=1S/C44H51N4O8P/c1-30(2)48(31(3)4)57(53-7)56-38-28-41(47-27-26-40(46-43(47)50)45-42(49)32-14-10-8-11-15-32)55-39(38)29-54-44(33-16-12-9-13-17-33,34-18-22-36(51-5)23-19-34)35-20-24-37(52-6)25-21-35/h8-27,30-31,38-39,41H,28-29H2,1-7H3,(H,45,46,49,50)/t38-,39+,41+,57?/m0/s1 .
Synonyms
This compound is also known by several synonyms:
- 84416-83-1
- This compound
- (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl methyl diisopropylphosphoramidite
- DTXSID30563830
- (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ylmethyldiisopropylphosphoramidite
- N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-3'-O-{di(propan-2-yl)aminophosphanyl}cytidine
Applications
N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine, a related compound, has been used as a research tool for antiviral and anticancer studies .
Mechanism of Action
The primary mechanism of action of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated DNA synthesis. The protective groups (DMT and Bz) prevent unwanted side reactions, ensuring the correct sequence assembly. The phosphoramidite group facilitates the formation of phosphite triester linkages, which are subsequently oxidized to stable phosphate triester linkages, forming the backbone of the DNA strand .
Comparison with Similar Compounds
Similar Compounds
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine: Lacks the phosphoramidite group, used as an intermediate in oligonucleotide synthesis.
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyadenosine: Similar structure but with adenine base, used in the synthesis of oligonucleotides containing adenine.
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyguanosine: Similar structure but with guanine base, used in the synthesis of oligonucleotides containing guanine .
Uniqueness
The uniqueness of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite lies in its specific protective groups and phosphoramidite functionality, which make it highly suitable for automated DNA synthesis. The combination of these features ensures high efficiency and accuracy in the synthesis of oligonucleotides, making it a valuable tool in various scientific and industrial applications .
Biological Activity
5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite (commonly referred to as DMT-Bz-dC) is a significant nucleoside derivative used extensively in the fields of molecular biology, particularly in oligonucleotide synthesis and gene therapy. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C₄₄H₅₁N₄O₈P
- Molecular Weight : 803.89 g/mol
- CAS Number : 102212-98-6
Applications in Biological Research
- Nucleic Acid Synthesis : DMT-Bz-dC is crucial in synthesizing oligonucleotides, which are essential for various genetic research applications, including gene therapy and molecular diagnostics .
- Pharmaceutical Development : It plays a role in developing antiviral and anticancer drugs, where modified nucleosides enhance therapeutic efficacy and reduce side effects .
- Biotechnology : The compound aids in designing DNA probes and primers for PCR (Polymerase Chain Reaction), facilitating accurate and efficient DNA amplification .
- Epigenetics Research : DMT-Bz-dC is valuable in epigenetic studies, helping researchers understand gene regulation mechanisms through modifications in nucleic acid structures .
- Diagnostic Tools : It is incorporated into diagnostic assays, improving the sensitivity and specificity of tests for various diseases .
Biological Activity
The biological activity of DMT-Bz-dC has been investigated through various studies highlighting its effectiveness in different applications:
- Antiviral Activity : Research has shown that modified nucleosides like DMT-Bz-dC can exhibit significant antiviral properties by interfering with viral replication processes. For instance, studies have indicated that phosphoramidite derivatives can enhance the efficacy of antiviral agents by improving their uptake and stability within biological systems .
- Anticancer Properties : DMT-Bz-dC has been utilized in the development of oligonucleotides that target cancer cells specifically. For example, certain derivatives have been shown to induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways .
Case Study 1: Oligonucleotide Synthesis
In a study focusing on the synthesis of partially modified oligoribonucleotides using DMT-Bz-dC, researchers demonstrated that the compound could be effectively phosphitylated using various acidic activators, leading to high yields of desired products. The study highlighted the importance of optimizing reaction conditions to maximize product formation while minimizing side reactions .
Case Study 2: Gene Silencing
Another investigation explored the use of DMT-Bz-dC in constructing small interfering RNAs (siRNAs) for targeted gene silencing. The results indicated that siRNAs synthesized with this compound exhibited enhanced stability and improved cellular uptake, leading to effective knockdown of target genes with minimal cytotoxicity .
Comparative Analysis of Biological Activity
Compound | Application | Biological Activity |
---|---|---|
DMT-Bz-dC | Oligonucleotide Synthesis | High yield synthesis; effective for gene therapy |
Modified siRNAs | Gene Silencing | Enhanced stability; effective target knockdown |
Antiviral Nucleosides | Antiviral Therapy | Significant inhibition of viral replication |
Properties
CAS No. |
84416-83-1 |
---|---|
Molecular Formula |
C44H51N4O8P |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H51N4O8P/c1-30(2)48(31(3)4)57(53-7)56-38-28-41(47-27-26-40(46-43(47)50)45-42(49)32-14-10-8-11-15-32)55-39(38)29-54-44(33-16-12-9-13-17-33,34-18-22-36(51-5)23-19-34)35-20-24-37(52-6)25-21-35/h8-27,30-31,38-39,41H,28-29H2,1-7H3,(H,45,46,49,50)/t38-,39+,41+,57?/m0/s1 |
InChI Key |
ZCFPCDYZDNASGG-HJECRTKSSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OC)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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